molecular formula C25H27N5O3S B2955848 N-allyl-4-({5-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]pyridin-2-yl}oxy)benzamide CAS No. 1251550-88-5

N-allyl-4-({5-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]pyridin-2-yl}oxy)benzamide

Cat. No.: B2955848
CAS No.: 1251550-88-5
M. Wt: 477.58
InChI Key: DGBQNUQXSAMXDL-UHFFFAOYSA-N
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Description

N-allyl-4-({5-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]pyridin-2-yl}oxy)benzamide is a useful research compound. Its molecular formula is C25H27N5O3S and its molecular weight is 477.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

  • Researchers have developed focused compound libraries from natural product leads, identifying potent inhibitors of cell growth in a panel of cancer cell lines. This highlights the potential of derivatives similar to the queried compound in anticancer drug development (Dyson et al., 2014).
  • Another study synthesized and evaluated 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety for their cytotoxic activity against various human cancer cell lines, showing that certain derivatives have remarkable cytotoxic activity with low toxicity in normal cells (Ravichandiran et al., 2019).

Catalytic and Synthetic Applications

  • The palladium-catalyzed, enantioselective formal cycloaddition between benzyltriflamides and allenes offers straightforward access to enantioenriched isoquinolines, demonstrating the utility of similar compounds in complex molecular scaffold construction (Vidal et al., 2019).
  • Formal [3+3]- and [3+2]-cycloadditions of allylsilanes with benzylic cations are reported, facilitating the formation of tetrahydronaphthalenes and dihydro(1H)indenes, respectively, showcasing the role of allyl-containing compounds in synthetic organic chemistry (Angle & Boyce, 1994).

Antineoplastic and Enzyme Inhibition Studies

  • Novel indenopyridine derivatives were synthesized and shown to have potent anticancer activity against breast cancer cell lines, highlighting the therapeutic potential of structurally similar compounds (Ghorab & Al-Said, 2012).

Electrophoretic and Structural Characterization

  • Nonaqueous capillary electrophoresis was used for the separation of imatinib mesylate and related substances, including compounds with similar structural motifs, illustrating the importance of analytical techniques in drug development (Ye et al., 2012).

Material Science and Luminescence

  • Pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties were synthesized, showing the potential of similar compounds in the development of advanced luminescent materials (Srivastava et al., 2017).

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-18(31)19-7-9-20(10-8-19)28-24(32)16-34-25-15-23(26-17-27-25)30-13-11-29(12-14-30)21-5-3-4-6-22(21)33-2/h3-10,15,17H,11-14,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBQNUQXSAMXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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